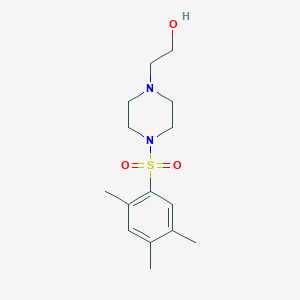

2-(4-((2,4,5-三甲基苯基)磺酰基)哌嗪-1-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol , also known by its chemical structure, is a compound with the following IUPAC name: 2-{4-[(2-aminophenyl)sulfonyl]-1-piperazinyl}ethanol . Its molecular formula is C₁₂H₁₉N₃O₃S . The compound has a molecular weight of approximately 285.37 g/mol .

Molecular Structure Analysis

H | N / \ H-N-C-C-OH \ / S / \ H-N-C-C-H \ / H Physical And Chemical Properties Analysis

作用机制

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol modulates the activity of GABA-A receptors by binding to a specific site on the receptor. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This mechanism of action is similar to that of benzodiazepines, a class of drugs commonly used to treat anxiety disorders.

Biochemical and Physiological Effects:

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been shown to have anxiolytic and sedative effects in animal models. These effects are likely due to the compound's ability to enhance the activity of GABA-A receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity. In addition, 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

实验室实验的优点和局限性

One advantage of using 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its ability to modulate the activity of GABA-A receptors, which are important in the regulation of neuronal excitability. Furthermore, this compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders. However, one limitation of using 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its potential for off-target effects, as it may interact with other receptors or proteins in addition to GABA-A receptors.

未来方向

There are several potential future directions for research on 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol. One direction is to further explore the compound's mechanism of action and its interactions with other receptors or proteins. Another direction is to investigate the compound's potential for the treatment of anxiety disorders and epilepsy in animal models. Additionally, researchers could explore the use of 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol as a tool for studying the role of GABA-A receptors in neuronal excitability and behavior.

合成方法

2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can be synthesized using various methods, including the reaction of 2,4,5-trimethylphenylsulfonyl chloride with piperazine followed by the addition of ethylene oxide. Another method involves the reaction of 2,4,5-trimethylphenylsulfonyl chloride with piperazine followed by the addition of ethylene glycol.

科学研究应用

有机合成

该化合物可用于有机合成,特别是用于合成新型化合物。 例如,类似的化合物已通过各种酯乙氧羰基腙与多种伯胺反应合成 .

抗菌活性

具有类似结构的化合物已显示出良好的抗菌活性。 已发现它们对某些微生物具有良好或中等活性 .

药物应用

哌嗪环是该化合物中常见的结构单元,存在于各种疾病状态的生物活性化合物中,例如抗组胺药、抗寄生虫药、抗真菌药、抗菌药、抗病毒药、抗精神病药、抗抑郁药、抗炎药、抗凝血药、抗肿瘤药和抗糖尿病药 .

神经系统疾病的治疗

抗生素药物

精神活性物质

属性

IUPAC Name |

2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12-10-14(3)15(11-13(12)2)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSGPIMMKBVIHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Amino-4,4'-dimethoxy[1,1'-biphenyl]-2-ylamine](/img/structure/B512774.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B512785.png)

![N-{4-[(isobutylamino)sulfonyl]phenyl}acetamide](/img/structure/B512792.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512795.png)

![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B512810.png)

![1-Benzyl-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512811.png)